molecular formula C11H9BrN4O2 B8614738 N-(5-Bromo-3-nitro-pyridin-2-yl)-benzene-1,3-diamine CAS No. 1036990-45-0

N-(5-Bromo-3-nitro-pyridin-2-yl)-benzene-1,3-diamine

Cat. No. B8614738
M. Wt: 309.12 g/mol
InChI Key: NBNVOESMBBNFRJ-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

A mixture of 5-bromo-2-chloro-3-nitro-pyridine (2.4 g, 10.1 mmol), benzene-1,3-diamine (2.7 g, 25 mmol) and DIPEA (5.3 ml, 30 mmol) in dry NMP (20 ml) was stirred and heated at 120° C. under N2 for 2 hours. After cooling to RT the mixture was partitioned between EtOAc and H2O. The organic layer was washed with brine (×1) then dried (MgSO4), filtered and evaporated. The residue was purified by chromatography on silica (10→50% EtOAc/petrol) to give the title compound (2.5 g) as a red solid. 1H NMR (400 MHz, DMSO-d6): 9.78 (1H, s), 8.66 (1H, d), 8.60 (1H, d), 7.00 (1H, t), 6.83-6.71 (2H, m), 6.39 (1H, d), 5.13 (2H, s).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[C:14]([NH2:18])[CH:13]=1.CCN(C(C)C)C(C)C>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([NH:18][C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([NH2:19])[CH:13]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Name
Quantity
5.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc and H2O
WASH
Type
WASH
Details
The organic layer was washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (10→50% EtOAc/petrol)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NC1=CC(=CC=C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.